1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is an organic compound that features a furan ring, a piperidine ring, and a methoxyphenyl group
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-6-3-2-5-15(16)13-20-18(22)14-8-10-21(11-9-14)19(23)17-7-4-12-25-17/h2-7,12,14H,8-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZUDJGYJHRMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a furan-containing intermediate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where the furan ring reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include various furan derivatives and substituted piperidine compounds.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group but differ in their substituents.
Piperidine-4-carboxamide derivatives: These compounds share the piperidine ring and carboxamide functional group but differ in their substituents.
Methoxyphenyl derivatives: These compounds share the methoxyphenyl group but differ in their core structures.
The uniqueness of this compound lies in its combination of these three structural motifs, which confer distinct chemical and biological properties.
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